Thianaphthene
Overview
Description
Thianaphthene, also known as benzothiophene, is a significant organic compound in the field of chemistry. It is particularly known for its presence in coal tar and crude oil. The chemical formula of this compound is C8H6S, and its molecular structure comprises a benzene ring fused with a thiophene ring. This fusion imparts distinct electronic properties to the molecule, making it a subject of interest in organic chemistry .
Mechanism of Action
Target of Action
Thianaphthene is a complex organic compound that has been used in various applications, including the synthesis of other compounds . .
Mode of Action
It is known to be used in the preparation of other compounds, suggesting it may interact with other molecules in chemical reactions . .
Biochemical Pathways
It is known to be used in the synthesis of other compounds, suggesting it may play a role in various chemical reactions . .
Pharmacokinetics
As a complex organic compound, its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics . .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may have effects at the molecular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets.
Biochemical Analysis
Biochemical Properties
Thianaphthene has been found to interact with certain enzymes and proteins in biochemical reactions . For instance, a strain of Rhodococcus erythropolis was found to oxidize dibenzothiophene (DBT), a compound similar to this compound, into 2-hydroxydiphenyl (HBP), thereby selectively removing sulfur . This suggests that this compound may have similar interactions with enzymes and proteins.
Molecular Mechanism
It is known that this compound can interact with certain enzymes and proteins, potentially leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianaphthene can be synthesized through various methods. One common method involves the cyclization of 2-mercaptobenzaldehyde with acetic anhydride. Another method includes the reaction of ethyl diazoacetate with this compound, which has been reported in the literature .
Industrial Production Methods: Industrially, this compound is often extracted from coal tar and crude oil. The separation process typically involves distillation and crystallization, given its boiling point of approximately 222°C and melting point of around 32-35°C .
Chemical Reactions Analysis
Types of Reactions: Thianaphthene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones.
Substitution: this compound participates in electrophilic substitution reactions, a characteristic feature of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Thianaphthene has a wide range of applications due to its unique chemical structure and properties:
Chemistry: It serves as a precursor in the synthesis of other organic compounds.
Biology and Medicine: this compound derivatives are investigated for their potential therapeutic properties, including treatments for cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Thianaphthene is often compared with other thiophene derivatives such as:
- 2-Methylbenzothiophene
- 3-Methylbenzothiophene
- Dibenzothiophene
Uniqueness: this compound’s unique structure, with a benzene ring fused to a thiophene ring, imparts distinct electronic properties that differentiate it from other similar compounds. The presence of the sulfur atom in the thiophene ring contributes to its unique chemical behavior and reactivity .
Properties
IUPAC Name |
1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHBMOGCRZNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30281-16-4 | |
Record name | Benzo[b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2052736 | |
Record name | Benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |
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Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |
Record name | Benzothiophene | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | Benzothiophene | |
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CAS No. |
95-15-8 | |
Record name | Benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |
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Record name | Benzo[b]thiophene | |
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Record name | Benzo[b]thiophene | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzothiophene | |
Source | EPA DSSTox | |
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Record name | Benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |
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Record name | THIANAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is thianaphthene?
A1: this compound, also known as benzo[b]thiophene, is a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring.
Q2: What are the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C8H6S, and its molecular weight is 134.20 g/mol.
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: this compound can be characterized using various spectroscopic techniques, including infrared (IR) [], ultraviolet-visible (UV-Vis) [, , ], fluorescence [, ], and nuclear magnetic resonance (NMR) spectroscopy.
Q4: Is this compound soluble in common organic solvents?
A4: Yes, this compound is soluble in many organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl pyrrolidinone (NMP) [].
Q5: Can this compound be polymerized?
A5: Yes, this compound can be electrochemically polymerized to form polythis compound (PTN). The choice of electrolyte significantly impacts the polymerization process and the properties of the resulting polymer [, ].
Q6: Are there any challenges related to the solubility of polythis compound?
A6: While some forms of polythis compound exhibit limited solubility, research has focused on enhancing its solubility by incorporating substituents like tert-butyl groups [] or utilizing specific electrolyte combinations during electropolymerization [].
Q7: What is the role of this compound in desulfurization reactions?
A7: this compound can undergo desulfurization, potentially mediated by bacteria like Rhodococcus erythropolis []. This process involves the selective removal of sulfur from the this compound molecule, highlighting its relevance in biodesulfurization applications.
Q8: Have computational methods been used to study this compound derivatives?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the desulfurization mechanism of benzothiophene (this compound) by iron carbonyl complexes, providing insights into the reaction intermediates and energetics [].
Q9: How does the structure of this compound influence its antifungal activity?
A9: Studies on substituted this compound-2-carboxamides revealed that the nature of the substituent significantly impacts antifungal activity against various fungal strains. Notably, N-(2-methylpiperidyl)-thianaphthene-2-carboxamide, N-cyclohexylthis compound-2-carboxamide, and N-morpholinylthis compound-2-carboxamide demonstrated the most potent broad-spectrum activity [].
Q10: Can the structure of this compound be modified to enhance its antifertility effects?
A10: Research exploring this compound derivatives for antifertility activity in rats highlighted the potential of structural modifications. For instance, 5-((2-chlorobenzylidine)-amino)-isoquinoline, 4((2-chlorobenzylidine)-amino)-thianaphthene, 4-keto-4567-tetrahydro-thianaphthene, and 4-keto-4567-thianaphthene oxime exhibited promising antifertility effects, warranting further investigation [].
Q11: How does the presence of this compound within larger molecular structures affect their biological activity?
A11: Incorporating this compound into complex molecules, such as thienocarbazoles, can significantly impact their photophysical properties [, ]. The presence of the this compound ring influences the intersystem crossing efficiency, ultimately affecting the compound's photochemical behavior.
Q12: How does the stability of this compound-containing compounds impact their potential applications?
A12: Understanding the stability of this compound-containing compounds is crucial for their practical use. For instance, the thermal stability of sulfones derived from this compound, relevant to oxidative desulfurization processes, has been investigated to optimize process conditions and enhance sulfur removal efficiency [].
Q13: What is the potential of this compound derivatives as cognitive enhancers?
A13: Studies have explored the antiamnestic and antihypoxic activities of this compound-based compounds. Notably, 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol displayed promising activity in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice [].
Q14: Are there any in vivo studies investigating the antifertility effects of this compound-related compounds?
A14: Yes, several this compound analogs have been tested in female rats for antifertility effects. Compounds like 5-((2-chlorobenzylidine)-amino)-isoquinoline showed significant antifertility activity, prompting further research into their mechanism of action and effects in other animal models [].
Q15: What is known about the toxicity of this compound and its derivatives?
A15: While specific toxicity data for this compound might be limited, it's crucial to acknowledge that many aromatic and heterocyclic compounds can exhibit toxicological effects. Thorough toxicity evaluations are essential for any this compound derivative intended for pharmaceutical or material applications.
Q16: How can this compound and its derivatives be analyzed in complex mixtures?
A16: Various analytical techniques can be employed to analyze this compound and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with a quadrupole-accurate mass time-of-flight mass spectrometer (GC × GC–Q-TOFMS) are powerful tools for separating and identifying this compound in complex mixtures like jet fuels [].
Q17: What are the environmental implications of this compound release?
A17: Understanding the environmental fate and effects of this compound release is crucial. Research has identified benzothiazoles, a group of compounds including this compound, in riverine runoff. These findings highlight the importance of monitoring and mitigating potential ecological risks associated with this compound and its derivatives [].
Q18: Can this compound be degraded by microorganisms?
A18: The isolation of Rhodococcus erythropolis, a bacterium capable of degrading this compound, suggests the potential for bioremediation strategies to mitigate its environmental impact [].
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